GSK-F1
Descripción
Overview of GSK-F1 as a Research Compound
This compound, also identified in scientific literature as Compound F1, is an orally active small molecule designed for academic and preclinical research applications. abmole.cominvivochem.com It acts as a potent and highly selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). nih.govtargetmol.com The compound was developed through rigorous structure-activity relationship (SAR) studies aimed at creating exquisitely selective inhibitors for this enzyme. nih.gov In a research context, this compound is primarily used as a chemical probe to investigate the biological functions of PI4KA, especially concerning its role as an essential host factor for the replication of the Hepatitis C Virus (HCV). abmole.cominvivochem.commedchemexpress.com
The inhibitory activity of this compound is characterized by its significant selectivity for the PI4KA isoform over other related lipid kinases. nih.gov Biochemical assays have determined its half-maximal inhibitory concentration (pIC50) to be 8.0 for PI4KA, while the values for PI4KB and various Class I phosphoinositide 3-kinase (PI3K) isoforms are considerably lower, ranging from 5.8 to 6.4. abmole.cominvivochem.commedchemexpress.com This differential activity represents a selectivity margin of over 100-fold. Compared to earlier compounds from the same chemical series, this compound demonstrated improved pharmacokinetic properties, making it a more suitable tool for in vivo studies in animal models to explore the physiological roles of PI4KA. nih.gov
| Target Kinase | pIC50 |
|---|---|
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA (α) | 5.8 |
| PI3KB (β) | 5.9 |
| PI3KG (γ) | 5.9 |
| PI3KD (δ) | 6.4 |
Historical Context of PI4KA Inhibitor Development
The concerted effort to develop specific inhibitors of PI4KA was largely driven by the landmark discovery from several independent RNA interference (RNAi) screens that identified the enzyme as an essential host factor for Hepatitis C Virus (HCV) replication. nih.govasm.orgasm.org This finding opened up a novel avenue for antiviral therapy focused on targeting a host dependency factor, a strategy that could theoretically create a higher barrier to the emergence of drug-resistant viral strains compared to therapies targeting viral proteins directly. nih.govresearchgate.net The impetus for this research was strengthened by early findings showing that even a partial knockdown of PI4KA expression was sufficient to halt HCV replication without inducing apparent toxicity in host cells in vitro. nih.gov
Initial high-throughput screening efforts successfully identified chemical starting points that inhibited both PI4KA and HCV replication. nih.gov However, these first-generation inhibitors often lacked specificity, displaying significant off-target activity against the closely related PI4KB isoform and Class I PI3Ks. nih.gov This necessitated extensive medicinal chemistry campaigns and detailed SAR studies to enhance both the potency and selectivity of the compounds. nih.gov These iterative optimization cycles led to the creation of novel chemotypes, culminating in the development of advanced inhibitors like this compound, which exhibit high potency for PI4KA alongside a greatly improved selectivity profile. abmole.comnih.gov
Significance of Phosphatidylinositol 4-Kinase Alpha (PI4KA) as a Biological Target
Phosphatidylinositol 4-kinase alpha (PI4KA), also known as PI4KIIIα, is a pivotal enzyme in cellular physiology, playing a key role in lipid signaling pathways. sinobiological.comwikipedia.org As a member of the Type III family of PI4Ks, its primary function is to catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). mdpi.com PI4P is a fundamental phosphoinositide that serves multiple roles: it is the direct precursor for the synthesis of the critical signaling lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), and it functions as a molecular landmark that helps establish organelle identity and regulates membrane dynamics and intracellular protein trafficking. mdpi.comechelon-inc.comnih.gov PI4KA is predominantly located at the endoplasmic reticulum, where it is responsible for generating the primary pool of PI4P destined for the plasma membrane. asm.orgnumberanalytics.comuvic.ca
The importance of PI4KA as a biological target is underscored by its critical role in the life cycle of various positive-strand RNA viruses. researchgate.netmdpi.com It is most well-documented as an indispensable host factor for HCV replication. nih.govnih.gov The virus effectively hijacks the host's PI4KA, recruiting it to specific intracellular sites to generate localized, PI4P-enriched membrane structures. asm.org This altered membrane compartment, known as the "membranous web," is the central platform for the assembly and function of the viral replication machinery. nih.govnih.gov Research has demonstrated a direct physical interaction between PI4KA and the HCV non-structural protein 5A (NS5A) and has confirmed that the kinase activity of PI4KA is absolutely required for the formation of these viral factories. asm.orgnih.govnih.gov In addition to its role in viral pathogenesis, PI4KA is fundamentally important for maintaining the phosphoinositide composition of the plasma membrane, a role that becomes critical during strong signaling events mediated by phospholipase C-coupled receptors. nih.govnih.gov
Differentiation of this compound from Related Compounds (e.g., GSK-A1, (S)-GSK-F1, other PI4K inhibitors)
This compound is a distinct entity within the broader class of PI4K inhibitors, differentiated by its specific potency, selectivity profile, and chemical nature.
GSK-A1 : This compound belongs to the same chemotype as this compound and is also a potent and selective inhibitor of PI4KA. nih.govmedchemexpress.com In cellular assays designed to measure the replenishment of PtdIns(4,5)P2 pools, GSK-A1 proved to be exceptionally potent, with a reported IC50 of approximately 3 nM. nih.govmedchemexpress.com While both compounds are valuable research tools, this compound was found to possess significantly improved pharmacokinetic properties, making it the more suitable candidate for in vivo animal research. nih.gov
(S)-GSK-F1 : The chemical name of this compound is 5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide. invivochem.com An analysis of this structure reveals that the molecule is achiral, meaning it does not possess a stereocenter. Consequently, it does not exist as enantiomers, and the designation (S)-GSK-F1 is not applicable.
Other PI4K Inhibitors : The field of PI4K research utilizes a variety of inhibitors with differing selectivity across the four human PI4K isoforms.
Selectivity : this compound is distinguished by its high degree of selectivity for PI4KA. abmole.cominvivochem.com In contrast, other inhibitors have been specifically engineered for different isoforms. For instance, BF738735 and T-00127-HEV1 are selective inhibitors of PI4KB, the isoform required by enteroviruses for their replication. echelon-inc.comprobechem.com Other molecules, such as PI-273 , were developed to specifically target the Type II isoform, PI4KIIα. medchemexpress.com
Pan-Inhibitors : Early investigations into phosphoinositide kinases often relied on compounds with broader activity. Wortmannin , a natural product, is a well-known pan-PI3K inhibitor that also potently inhibits Type III PI4Ks. medchemexpress.com Likewise, PIK-93 was an early synthetic inhibitor of PI4KIIIβ that also displayed significant activity against PI3K isoforms. medchemexpress.com The development of this compound represents a significant step forward, allowing for the specific interrogation of PI4KA function with minimal confounding effects from the inhibition of other kinases.
| Compound | Primary Target | Reported Potency | Key Distinctions |
|---|---|---|---|
| This compound | PI4KA | pIC50 = 8.0 abmole.com | High selectivity for PI4KA; good in vivo pharmacokinetics. nih.gov |
| GSK-A1 | PI4KA | IC50 ≈ 3 nM* nih.gov | Same chemotype as this compound but with different PK properties; highly potent in cellular assays. nih.gov |
| BF738735 | PI4KB | IC50 = 5.7 nM medchemexpress.com | Highly selective for PI4KB over PI4KA; targets host factor for enterovirus replication. probechem.com |
| PIK-93 | PI4KB / PI3K | IC50 = 19 nM (PI4KB) medchemexpress.com | Early inhibitor with dual activity against PI4KB and PI3K isoforms. medchemexpress.com |
| PI-273 | PI4KIIα | IC50 = 0.47 µM medchemexpress.com | First specific inhibitor for the Type II PI4K isoform. medchemexpress.com |
Structure
3D Structure
Propiedades
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Gsk F1
Target Specificity and Selectivity Profiling of GSK-F1
This compound is recognized as a potent and selective inhibitor of PI4KA, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P). Its activity and selectivity have been characterized through in vitro assays against a panel of kinases.
Inhibition of PI4KA: In Vitro Characterization (pIC50, IC50 values)
In vitro studies have demonstrated that this compound is a potent inhibitor of PI4KA. The inhibitory activity is typically reported using pIC50 and IC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration and the half-maximal inhibitory concentration, respectively. This compound has been reported to have a pIC50 value of 8.0 against PI4KA. glpbio.commedchemexpress.comarctomsci.com This corresponds to an IC50 value of approximately 10 nM. caymanchem.com Another source reports an IC50 of 5.01 nM for PI4KIIIα (PI4KA). caymanchem.com
Selectivity against Other Kinases (e.g., PI4KB, PI3KA, PI3KB, PI3KG, PI3KD, PI4Kγ)
A crucial aspect of characterizing a kinase inhibitor is its selectivity profile against other related kinases, particularly other phosphatidylinositol kinases and phosphoinositide 3-kinases (PI3Ks). This compound has been profiled against a panel of these enzymes.
Reported pIC50 values for this compound against other kinases include:
PI4KB: 5.9 glpbio.commedchemexpress.comarctomsci.com
PI3KA: 5.8 glpbio.commedchemexpress.comarctomsci.com
PI3KB: 5.9 glpbio.commedchemexpress.comarctomsci.com
PI3KG: 5.9 glpbio.commedchemexpress.comarctomsci.com
PI3KD: 6.4 glpbio.commedchemexpress.comarctomsci.com
In terms of IC50 values, this compound shows significantly lower potency against these kinases compared to PI4KA. Reported IC50 values are 1,000 nM for PI4Kβ, 2,512 nM for PI3Kα, 7,943 nM for PI3Kβ, 2,512 nM for PI3Kδ, and 2,512 nM for PI4Kγ. caymanchem.com
The data indicates that this compound exhibits considerable selectivity for PI4KA over PI4KB and the tested Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ).
Here is a table summarizing the in vitro inhibition data:
| Kinase | pIC50 | IC50 (nM) |
|---|---|---|
| PI4KA | 8.0 | ~10 / 5.01 |
| PI4KB | 5.9 | 1000 |
| PI3KA | 5.8 | 2512 |
| PI3KB | 5.9 | 7943 |
| PI3KG | 5.9 | 2512 |
| PI3KD | 6.4 | 2512 |
| PI4Kγ | - | 2512 |
Note: IC50 values are approximate conversions from pIC50 or directly reported values from different sources. glpbio.commedchemexpress.comarctomsci.comcaymanchem.com
Comparison of Selectivity with Other PI4K Inhibitors
This compound is one of several inhibitors developed to target PI4K enzymes. Comparisons with other inhibitors highlight its relative selectivity profile. For instance, PIK-93, an earlier synthetic PI4K inhibitor, inhibits PI4KIIIβ with an IC50 of 19 nM and also inhibits PI3Kα with an IC50 of 39 nM, indicating less selectivity for PI4K isoforms compared to this compound. targetmol.commedchemexpress.comtargetmol.com Another inhibitor, UCB9608, is a selective PI4KIIIβ inhibitor with an IC50 of 11 nM, showing selectivity over PI3KC2 α, β, and γ lipid kinases. targetmol.commedchemexpress.comtargetmol.com GSK-A1 is another selective PI4KA inhibitor with a pIC50 of 8.5-9.8. medchemexpress.com These comparisons underscore this compound's profile as a potent and relatively selective inhibitor of PI4KA. medchemexpress.comcaymanchem.comtargetmol.commedchemexpress.comtargetmol.comglpbio.comwayne.edunih.gov
Molecular Mechanism of PI4KA Inhibition by this compound
The molecular mechanism by which this compound inhibits PI4KA involves its interaction with the enzyme and the downstream consequences on phosphoinositide metabolism.
Binding Mode and Active Site Interactions
While detailed structural information on this compound bound to PI4KA is not extensively available in the provided snippets, kinase inhibitors typically exert their effects by binding to the ATP-binding site or an allosteric site on the enzyme. Given the nature of this compound as a potent inhibitor, it is likely to interact directly with the PI4KA enzyme, potentially at or near the active site, to prevent substrate phosphorylation. medchemexpress.com Further structural studies would be required to fully elucidate the precise binding mode and key interactions.
Impact on Phosphatidylinositol 4-Phosphate (PI4P) and Phosphatidylinositol 4,5-bisphosphate (PIP2) Levels
PI4KA is the primary enzyme responsible for generating a significant pool of PI4P at the plasma membrane. wayne.eduresearchgate.net PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PI4P 5-kinases. wayne.edumedchemexpress.comnih.gov
Inhibiting PI4KA with this compound has been shown to reduce the levels of PI4P. nih.gov Consequently, this reduction in the precursor pool can lead to diminished levels of PIP2 at the plasma membrane. wayne.eduwayne.edu Studies in prostate cancer cells treated with this compound demonstrated a reduction in plasma membrane-associated PIP2 levels, indicating that PI4KA activity is important for maintaining stable PIP2 levels in these cells. wayne.eduwayne.edu This impact on PI4P and PIP2 levels highlights the functional consequence of PI4KA inhibition by this compound on cellular phosphoinositide signaling. arctomsci.comwayne.educenmed.com
Downstream Signaling Pathway Perturbations
The inhibition of PI4KIIIα by this compound leads to significant perturbations in downstream signaling pathways, particularly those reliant on the production of specific phosphoinositide lipid messengers.
Crosstalk with PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. wikipedia.org Phosphatidylinositol 4-phosphate (PI4P), the primary product of PI4KIIIα activity, serves as a precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). wayne.eduwayne.edunih.gov PI(4,5)P2 is a key signaling lipid that plays an important role in the activation of the PI3K/Akt pathway. wayne.eduwayne.edunih.gov By inhibiting PI4KIIIα, this compound reduces the cellular levels of PI4P, which in turn impacts the availability of PI(4,5)P2. wayne.eduwayne.edunih.gov This reduction in PI(4,5)P2 can consequently affect the activation and signaling output of the PI3K/Akt/mTOR pathway. wayne.eduwayne.edu this compound's association with the PI3K/Akt/mTOR pathway is also highlighted by its inclusion in compound libraries and research contexts focused on this signaling network. hoelzel-biotech.commolnova.commedchemexpress.comglpbio.comcaymanchem.comglpbio.com
Effects on GPCR-mediated Signaling (e.g., CXCR4)
This compound has been shown to impact signaling mediated by G protein-coupled receptors (GPCRs), specifically the chemokine receptor CXCR4. glpbio.comwayne.eduwayne.edunih.govresearchgate.netnih.gov The interaction of CXCR4 with its ligand, CXCL12, triggers a signaling cascade that involves the recruitment of PI4KIIIα to the plasma membrane. wayne.eduwayne.edunih.govresearchgate.netnih.govresearchgate.net This recruitment leads to localized production of PI4P at the plasma membrane. wayne.eduwayne.edunih.govresearchgate.netnih.gov Treatment with this compound, as a specific inhibitor of PI4KIIIα, effectively abrogates this CXCL12/CXCR4-mediated increase in plasma membrane PI4P production in cell lines such as prostate cancer cells. wayne.eduwayne.edunih.govresearchgate.netnih.gov This demonstrates that PI4KIIIα activity is essential for the PI4P production downstream of CXCR4 activation, and this compound can disrupt this specific signaling axis.
Cellular and Subcellular Localization of this compound Action
The mechanistic effects of this compound are intrinsically linked to the cellular and subcellular localization of its target, PI4KIIIα, and the lipid messengers it produces.
Plasma Membrane Dynamics and Lipid Messenger Regulation
PI4KIIIα is a key enzyme responsible for generating the pool of PI4P located at the plasma membrane. wayne.eduwayne.edunih.govnih.govresearchgate.netnih.gov This plasma membrane-localized PI4P is crucial for various cellular functions and serves as the precursor for PI(4,5)P2, another vital plasma membrane phosphoinositide. wayne.eduwayne.edunih.gov Inhibition of PI4KIIIα with this compound directly leads to a reduction in plasma membrane-associated PI4P levels. wayne.eduwayne.edunih.gov Studies using biosensors for PI(4,5)P2 have also indicated that inhibiting PI4KIIIα with this compound diminishes the stores of PI(4,5)P2 at the plasma membrane, highlighting the dependence of stable PI(4,5)P2 levels on PI4KIIIα activity in certain cell types. wayne.eduwayne.edu These findings underscore the role of this compound in perturbing the dynamics and regulation of critical lipid messengers at the plasma membrane.
Impact on Organelle Function (e.g., viral replication complexes)
PI4KA, the target of this compound, has been associated with viral replication. glpbio.com Specifically, this compound has demonstrated inhibitory effects on the replication of Hepatitis C Virus (HCV) genotypes 1a, 1b, and 2a in cell-based replicon assays. medchemexpress.comcaymanchem.com Positive-strand RNA viruses, including HCV, are known to extensively remodel intracellular membranes to create specialized structures called replication complexes or replication organelles. youtube.comresearchgate.netnih.govwisc.eduencyclopedia.pub These membranous structures provide a scaffold and a suitable environment for viral RNA replication. youtube.comnih.govwisc.edu While the precise mechanisms by which this compound's inhibition of PI4KIIIα impacts the formation or function of these viral replication complexes are still under investigation, its antiviral activity against HCV suggests that PI4KIIIα activity, and thus the production of PI4P, is critical for the viral replication process, likely within these organelle-associated complexes. medchemexpress.comcaymanchem.com
Pharmacological and Biological Activities of Gsk F1 in Disease Models
Antiviral Activity
GSK-F1 has demonstrated significant antiviral activity, particularly against the Hepatitis C Virus. Its mechanism of action in this context is closely linked to its inhibitory effect on the host factor PI4KA.
Hepatitis C Virus (HCV) Replication Inhibition
HCV replication is a complex process that is dependent on various host cell factors. PI4KA has been identified as an essential host factor for HCV replication. This compound acts as a potent inhibitor of PI4KA. dcchemicals.comadipogen.comcaymanchem.commedchemexpress.combioscience.co.uk By inhibiting PI4KA, this compound disrupts the cellular processes necessary for the virus to replicate effectively. Studies have shown that down-regulation of PI4KA appears to be reasonably tolerated by cultured cell models, suggesting a potential therapeutic window for targeting this host factor. dcchemicals.comadipogen.com
Efficacy across HCV Genotypes (e.g., 1a, 1b, 2a)
Research indicates that this compound exhibits antiviral efficacy across multiple HCV genotypes. In cell-based replicon assays, this compound has been shown to inhibit the replication of HCV genotypes 1a, 1b, and 2a. caymanchem.combioscience.co.ukbiomol.comcaymanchem.com The half-maximal inhibitory concentrations (IC50) in these assays provide a measure of the compound's potency against different genotypes.
Here is a summary of this compound's efficacy across tested HCV genotypes in cell-based replicon assays:
| HCV Genotype | IC50 (nM) |
| 1a | 12.6 |
| 1b | 2.51 |
| 2a | 12.6 |
Data derived from cell-based replicon assays. caymanchem.combioscience.co.ukbiomol.comcaymanchem.com
HCV genotype 1b is one of the most prevalent genotypes globally, particularly in regions like North America, Europe, and Japan. natap.orghepatology.ca Genotypes 1a, 2a, and 2b are also common in various parts of the world. natap.orgclinicalcasereportsint.com The observed efficacy of this compound across genotypes 1a, 1b, and 2a highlights its potential applicability against a significant portion of the global HCV burden.
Role of PI4KA as a Host Factor in HCV Replication
Phosphatidylinositol 4-kinase type IIIα (PI4KA), also referred to as PI4KIIIα, is a host factor that is essential for the replication of the Hepatitis C Virus. dcchemicals.comadipogen.comcaymanchem.commedchemexpress.combioscience.co.uk Viruses like HCV hijack host cell machinery, including PI4KA, to create specialized membrane structures enriched in phosphatidylinositol 4-phosphate (PI4P). nih.gov These PI4P-enriched membranes serve as platforms for viral replication. nih.gov RNA interference (RNAi) studies have further supported the critical role of PI4KA as a mandatory host factor in HCV replication. dcchemicals.comadipogen.combiochempartner.com Targeting such host factors can offer a strategy for antiviral development, potentially with a higher barrier to resistance compared to directly targeting viral proteins. researchgate.net
Cell-Based Replicon Assays for Antiviral Efficacy
Cell-based replicon assays are a standard tool used to evaluate the antiviral efficacy of compounds against HCV. caymanchem.comcaymanchem.comnih.govasm.org These assays utilize cell lines that harbor a subgenomic HCV RNA, which replicates autonomously within the cells. nih.govresearchgate.net By introducing the compound of interest to these cells, researchers can measure its ability to inhibit viral RNA replication. nih.govasm.org The reduction in replicon RNA levels or the decrease in the expression of a reporter gene (such as luciferase) linked to the replicon indicates the antiviral activity of the compound. nih.gov this compound's inhibitory effects on HCV replication across different genotypes have been demonstrated using these cell-based replicon assay systems. caymanchem.combioscience.co.ukbiomol.comcaymanchem.com
Potential Broad-Spectrum Antiviral Implications
While the primary focus of research on this compound has been its activity against HCV due to its role as a PI4KA inhibitor, the involvement of host factors like PI4KA in the life cycles of other viruses suggests potential for broader antiviral implications. Some host-targeting antivirals, which interfere with conserved host factors essential for viral replication, have shown broad-spectrum activity against various viruses. researchgate.netcuhk.edu.hk Although direct evidence for this compound specifically demonstrating broad-spectrum antiviral activity beyond HCV in the provided search results is limited, the targeting of a host factor fundamental to the replication processes of certain viruses opens the possibility for such effects. Research into other compounds targeting host factors involved in viral replication, such as PI4KIIIβ, has shown activity against different viruses, including human coronaviruses. researchgate.net Further investigation would be needed to fully assess the potential broad-spectrum antiviral activity of this compound.
Anticancer Research
The provided search results offer limited direct information specifically linking this compound to extensive anticancer research. While some sources mention this compound in the context of PI4K inhibitors, which are sometimes explored in cancer research, there are no detailed findings on this compound's specific anticancer activities, data tables, or detailed research findings in this area within the provided snippets. Some general information about GSK's broader involvement in oncology research, including the development of cancer vaccines and targeted therapies, is available, but this does not specifically pertain to this compound. independent.co.ukgsk.com One source mentions that this compound has antiproliferative effects on cancer cells, but without providing detailed data. targetmol.com Another source discusses cordycepin (B1669437) regulating GSK-3β signaling in leukemia cells, but this refers to a different GSK enzyme and not this compound. nih.gov Therefore, based solely on the provided information, a detailed section on this compound's anticancer research with specific findings and data tables cannot be generated according to the strict instructions.
Effects on Cell Migration and Invasion
Inhibiting PI4KIIIα with this compound has been shown to diminish plasma membrane levels of PI(4,5)P2 in prostate cancer cells. nih.govnih.gov This reduction in PI(4,5)P2 is indicated to affect the invasion and metastasis of prostate cancer cells. nih.govnih.gov Studies using PC3 cells treated with this compound showed significantly less fluorescence of a PI(4,5)P2 biosensor at the plasma membrane compared to control cells, suggesting reduced availability of PI(4,5)P2. nih.govnih.gov Furthermore, abrogation of PI4KIIIα production through knockdown has been shown to inhibit chemokine-induced prostate cancer cell invasion. genecards.org
Regulation of Plasma Membrane PI(4,5)P2 Levels in Prostate Cancer Cells
This compound functions as a specific inhibitor of PI4KIIIα, and its application in prostate cancer cells, such as PC3 and C4-2B lines, has demonstrated a reduction in plasma membrane PI4P production. genecards.orggenecards.org This effect underscores the dependence on PI4KIIIα activity for maintaining stable levels of PI(4,5)P2 at the plasma membrane in these cells. nih.govnih.gov Quantitative analysis of plasma membrane fluorescence in PC3 cells treated with this compound showed a significant decrease in PI(4,5)P2 levels compared to cells treated with CXCL12 alone. nih.gov Similar results were observed in C4-2B cells. genecards.org
The following table summarizes the pIC50 values of this compound against various kinases:
| Target | pIC50 Value |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
Data Source: genecards.orgidrblab.netensembl.org
Potential in Other Cancer Types (e.g., glioblastoma, breast cancer)
This compound has been noted to have antiproliferative effects on cancer cells generally. genecards.orgidrblab.netensembl.orgnih.gov Its role as a PI4KA inhibitor is relevant to various cancer types where PI4K activity and downstream pathways like PI3K/AKT are involved in proliferation and survival. genecards.orgnih.govnih.govresearchgate.netmedlineplus.gov
Glioblastoma and Blood-Brain Barrier Considerations
While GSK is involved in glioblastoma research and developing technologies to cross the blood-brain barrier (BBB) for neurological conditions, specific research detailing the investigation of this compound in glioblastoma models was not prominently featured in the provided information. genecards.orgidrblab.netcarnabio.comidrblab.netmycancergenome.orggenecards.orgnih.govidrblab.netmdpi.com However, it is noted that this compound does not cross the blood-brain barrier. genecards.org The ability of a compound to cross the BBB is a critical consideration for the treatment of brain tumors like glioblastoma.
Relevance to Cancer Cell Proliferation and Survival Pathways
This compound's inhibitory activity against PI4KA impacts the production of PI4P and subsequently PI(4,5)P2, which are important signaling lipids at the plasma membrane. nih.govnih.gov PI(4,5)P2 is known to influence pathways such as the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a significant role in cell proliferation and survival. genecards.orgnih.govnih.govresearchgate.netmedlineplus.gov By inhibiting PI4KA, this compound can modulate the levels of these phosphoinositides, thereby potentially affecting the activation and signaling through these critical cancer pathways. The CXCR4/CXCL12 axis, which involves PI4KIIIα, is also known to promote proliferation and survival in certain cancer cells. genecards.org
Immunomodulatory and Anti-inflammatory Research
Based on the provided information, specific research findings detailing the immunomodulatory or anti-inflammatory activities of this compound were not available. GSK does conduct research in the areas of immunology and inflammation, but the provided sources did not describe studies on this compound in this context. idrblab.netiiarjournals.orge3s-conferences.orguniprot.org
Connections to Inflammation Pathways
GSK-3β has been shown to play a role in inflammation and can modulate inflammatory signaling pathways mdpi.com. It is involved in immune and inflammatory responses via multiple signaling pathways, leading to the production of proinflammatory cytokines nih.gov. Inhibition of GSK-3β has been shown to reduce serum levels of certain proinflammatory cytokines in mouse models nih.gov. GSK-3β also plays a role in activating the NLRP3 inflammasome, a key component of the inflammatory response nih.gov. While these studies highlight the link between GSK-3 and inflammation, the direct connection of this compound, a PI4K inhibitor, to inflammation pathways is not explicitly detailed in the provided search results. However, some sources list "Immunology/Inflammation" as an area of interest related to this compound or its target pathways medchemexpress.comglpbio.com.
Other Disease Research Areas Implicated via Target Pathway
The target enzyme of this compound, PI4KA, and other kinases it inhibits, such as PI3K isoforms, are involved in various cellular processes that are relevant to several diseases.
Myocardial Diseases (e.g., heart failure, fibrosis, cardiac hypertrophy)
Cardiac fibrosis and hypertrophy are significant aspects of myocardial remodeling that contribute to heart failure frontiersin.orgresearchgate.net. GSK-3 has been implicated in myocardial diseases. GSK-3β is considered a central regulator of the hypertrophic response of cardiomyocytes nih.gov. Deletion of GSK-3β has shown protective effects against post-myocardial infarction remodeling and promotes cardiomyocyte proliferation in adult hearts nih.gov. Inhibition of GSK-3β has also been linked to modulating pro-fibrotic signaling pathways frontiersin.orgijbs.com. While these findings highlight the role of GSK-3 in myocardial diseases, the direct involvement or investigation of this compound in these specific conditions is not directly supported by the search results. However, some sources mention "heart failure" and "fibrosis" as disease areas potentially linked to the pathways modulated by related compounds or targets frontiersin.orgresearchgate.netwikipedia.org.
Neurodegenerative Diseases (e.g., Alzheimer's disease)
GSK-3β is a critical player in neurodegenerative diseases, including Alzheimer's disease, due to its role in phosphorylating tau protein, which leads to the formation of neurofibrillary tangles mdpi.com. GSK-3β is also involved in inflammation, oxidative stress, and apoptosis, making it a target in neuroprotective strategies mdpi.com. Inhibition of GSK-3β has shown potential in modulating tau pathology and reducing neurofibrillary tangle formation mdpi.com. GSK has also been actively pursuing research and partnerships in neurodegenerative diseases, including Alzheimer's disease, focusing on areas like immuno-neurology and technologies to cross the blood-brain barrier firstwordpharma.comeuropeanpharmaceuticalreview.combiopharmadive.comgsk.com. While this compound does not cross the blood-brain barrier according to one source adipogen.comdcchemicals.com, the broader research by GSK and the implication of GSK-3 in neurodegenerative diseases suggest a potential, albeit indirect, connection through the target pathway. Some sources list "Neuroscience" or "Neurological Disease" as related areas glpbio.comdcchemicals.com.
Preclinical and Translational Research with Gsk F1
In Vitro Studies
In vitro studies with GSK-F1 have primarily focused on its inhibitory activity against PI4KA and its effects on viral replication in cell culture systems.
Cell Culture Model Systems
This compound has been evaluated in cell-based replicon assays to assess its efficacy against hepatitis C virus (HCV). These studies have utilized cell culture models representing different HCV genotypes. This compound has demonstrated inhibitory effects on the replication of HCV genotypes 1a, 1b, and 2a in these cell culture systems. biomol.comcaymanchem.com
Molecular and Cellular Assays
Molecular and cellular assays have been employed to characterize the inhibitory profile of this compound against various kinases. This compound is a PI4KIIIalpha inhibitor with an IC50 of 5.01 nM. biomol.comcaymanchem.com It has shown selectivity for PI4KIIIalpha over other related kinases, including PI4Kbeta, PI3Kalpha, PI3Kbeta, PI3Kdelta, and PI4Kgamma, with significantly higher IC50 values (1,000 nM, 2,512 nM, 7,943 nM, 2,512 nM, and 2,512 nM, respectively). biomol.comcaymanchem.com In cell-based replicon assays, this compound inhibited the replication of HCV genotypes 1a, 1b, and 2a with IC50 values of 12.6 nM, 2.51 nM, and 12.6 nM, respectively. biomol.comcaymanchem.com
The following table summarizes the kinase inhibition data for this compound:
| Kinase | IC50 (nM) |
| PI4KIIIalpha | 5.01 |
| PI4Kbeta | 1000 |
| PI3Kalpha | 2512 |
| PI3Kbeta | 7943 |
| PI3Kdelta | 2512 |
| PI4Kgamma | 2512 |
The following table summarizes the HCV replicon inhibition data for this compound:
| HCV Genotype | IC50 (nM) |
| 1a | 12.6 |
| 1b | 2.51 |
| 2a | 12.6 |
In Vivo Studies (Animal Models)
In vivo studies using animal models have been conducted to evaluate the pharmacokinetic properties of this compound and its effects in a living system. nih.gov Animal studies are considered necessary in drug development to understand how a potential medicine affects disease mechanisms or biological systems and to provide data required by regulatory authorities to support safety and efficacy before human clinical trials. gsk.comgsk.com
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. This compound has been evaluated for its pharmacokinetic properties in animal models. cenmed.combiomol.comcaymanchem.comnih.govgsk.ai
Oral Activity and Systemic Exposure
This compound is described as an orally active PI4KA inhibitor. medchemexpress.commedchemexpress.com Its oral activity and resulting systemic exposure have been assessed in animal models. medchemexpress.comcaymanchem.comgsk.comgsk.ainih.gov One study in mice involving oral administration of this compound was conducted. nih.gov
Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is an important pharmacokinetic property, particularly for drugs targeting the central nervous system. It has been noted that this compound does not cross the blood-brain barrier. nih.gov
Efficacy in Disease-Specific Animal Models (e.g., HCV infection models)
Preclinical research has explored the efficacy of this compound, particularly in the context of Hepatitis C virus (HCV) infection. PI4KA has been identified as a host factor essential for the replication of the Hepatitis C virus. dcchemicals.comadipogen.comglpbio.com Targeting host factors like PI4KA represents an alternative strategy to directly inhibiting viral proteins. This compound has been noted for its potential use in HCV infection research and has demonstrated anti-hepatitis C virus activity by inhibiting HCV replication. medchemexpress.comadipogen.comglpbio.commedchemexpress.com While specific detailed data on the magnitude of viral load reduction or other efficacy markers in HCV animal models for this compound were not extensively detailed in the examined literature, its classification and reported use in HCV research highlight its evaluation in this disease context based on its mechanism targeting a critical host factor.
Safety and Tolerability in Preclinical Models
Assessments of this compound's safety and tolerability have been conducted in preclinical animal models, notably in mice. A 14-day oral toxicity study in mice was performed to evaluate the compound's effects. nih.gov In this study, this compound was administered at various doses ranging from 3 to 40 mg/kg/day, given twice daily. medchemexpress.comadipogen.comnih.gov At the highest dose of 40 mg/kg/day, the study reported mortality in some mice, and surviving animals exhibited adverse reactions, including gastrointestinal abnormalities. medchemexpress.comadipogen.com Specific findings at this dose level included the observation of gastric ulcers in the pylorus and multifocal foveolar cell necrosis in the glandular stomach. nih.gov
It has been noted that this compound does not cross the blood-brain barrier, which may account for the absence of central nervous system (CNS) symptoms in preclinical toxicity assessments. dcchemicals.comadipogen.comnih.gov Further studies with other potent PI4KA inhibitory compounds indicated that their toxicity in animal models correlated with their ability to inhibit the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). nih.gov These preclinical findings suggest that the therapeutic window for PI4KA inhibitors, including this compound, might be narrow due to dose-limiting toxicities observed in animal models. nih.gov
Translational Aspects and Future Directions
The preclinical characterization of this compound, particularly its activity against a host factor crucial for HCV replication, provides a basis for considering its potential translational aspects and future research directions.
Potential for Clinical Translation in Antiviral Therapies
The identification of PI4KA as an essential host factor for HCV replication and this compound's activity as a PI4KA inhibitor suggest a potential avenue for its clinical translation in antiviral therapies, specifically for Hepatitis C. dcchemicals.comadipogen.comglpbio.com Targeting host factors can offer advantages, such as a higher barrier to resistance development compared to directly targeting rapidly mutating viral proteins. GSK has a stated focus on infectious diseases within its pipeline, indicating a strategic interest in developing treatments for such conditions. gsk.com
However, the observed preclinical toxicity of this compound in mice, including mortality and gastrointestinal issues at higher doses, highlights significant challenges that would need to be addressed for successful clinical translation. medchemexpress.comadipogen.comnih.gov The potential for a narrow therapeutic window observed in preclinical studies nih.gov necessitates careful consideration of dose selection, safety monitoring, and risk-benefit assessment in any potential human trials. While GSK has pursued the clinical development of other antiviral compounds for diseases like HIV and Hepatitis B, and vaccines for bacterial infections natap.orggsk.comgsk.comgskpro.compharmexec.comswissbiotech.orggsk.com, the specific path and current status of this compound in clinical development for antiviral indications are not explicitly detailed in the publicly available information. The translational potential hinges on overcoming the preclinical safety signals and demonstrating a favorable risk-benefit profile in humans.
Exploration of Novel Therapeutic Targets
This compound's primary mechanism of action involves the inhibition of PI4KA. gsk.comdcchemicals.commedchemexpress.comadipogen.com Beyond its role as a host factor for HCV, PI4KA and other phosphoinositide kinases are implicated in a variety of cellular processes, suggesting potential for exploring novel therapeutic targets. Phosphoinositide kinases are involved in diverse cellular functions, and their dysregulation has been linked to various diseases, including viral infections and cancer. nih.govresearchgate.net
This compound has also shown inhibitory activity against other kinases, albeit with lower potency compared to PI4KA. Its pIC50 values against PI4KB, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ are lower than its pIC50 against PI4KA. medchemexpress.comadipogen.comglpbio.com
| Kinase | pIC₅₀ |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3Kα | 5.8 |
| PI3Kβ | 5.9 |
| PI3Kγ | 5.9 |
| PI3Kδ | 6.4 |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ molar concentration. Higher pIC₅₀ values indicate greater potency. medchemexpress.comadipogen.comglpbio.com
The broader involvement of phosphoinositide kinases in cellular signaling pathways suggests potential areas for future research. For instance, the PI3K/Akt/mTOR pathway, which involves PI3K isoforms, is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. nih.gov While this compound shows some activity against PI3K isoforms, its selectivity for PI4KA is considerably higher. medchemexpress.comadipogen.comglpbio.com
The exploration of novel therapeutic targets for this compound would likely focus on diseases where PI4KA or related phosphoinositide signaling pathways play a critical role. Given the preclinical toxicity observed with PI4KA inhibition medchemexpress.comadipogen.comnih.govnih.gov, future directions might involve strategies to mitigate off-target effects or explore combination therapies where a lower dose of this compound could be used alongside other agents to achieve a therapeutic effect with reduced toxicity. The potential for targeting host factors in other viral infections where PI4KA is also essential could also be an area of exploration.
Advanced Research Methodologies and Technologies in Gsk F1 Studies
High-Throughput Screening and Compound Library Applications
High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large numbers of chemical and biological compounds against a specific biological target. bmglabtech.com This method is crucial for identifying potential drug candidates, known as "hits" or "leads," from extensive compound libraries. bmglabtech.com HTS leverages robotics and automation to efficiently screen large-scale compound collections, accelerating target analysis in a cost-effective manner. bmglabtech.com While HTS is effective for identifying compounds that interact with a target, it typically does not assess properties critical for drug development, such as toxicity and bioavailability, focusing instead on providing starting points for further optimization. bmglabtech.com The process generally involves sample and compound library preparation, establishing automated methods, configuring robotic workstations, and acquiring and handling data. bmglabtech.com GSK utilizes HTS facilities, including those capable of testing millions of compounds per day, to expedite the early stages of drug discovery and identify potential starting points for new medicines. youtube.com Machine learning algorithms are increasingly used in conjunction with HTS data to identify patterns and pinpoint potential drug candidates, improving the reliability of the process. youtube.com
RNA Interference (RNAi) Studies for Target Validation
RNA interference (RNAi) is a powerful technique used to silence gene expression, providing a method for validating the role of specific genes as potential drug targets. By knocking down the function of a gene, researchers can observe the resulting phenotypic changes and assess the gene's importance in disease processes or biological pathways. nih.gov This approach is valuable in target identification and validation efforts. nih.gov While the search results did not directly link GSK-F1 to specific RNAi studies, RNAi is a common method for target validation in drug discovery, including in the context of identifying essential genes or those interacting with small molecule compounds. nih.govresearchgate.net For instance, RNAi has been applied to validate putative drug targets in organisms like Schistosoma mansoni, sometimes in conjunction with screening focused libraries of compounds, such as kinase inhibitors. nih.gov
Biosensors and Fluorescence Microscopy Techniques (e.g., PLCδ1-PH-GFP)
Biosensors and fluorescence microscopy are essential tools for visualizing and quantifying molecular events within live cells. Fluorescent biosensors, such as PLCδ1-PH-GFP, are designed to report on the localization or levels of specific molecules. PLCδ1-PH-GFP is a construct that acts as a biosensor for phosphatidylinositol 4,5-bisphosphate (PIP2). wayne.eduaddgene.org This biosensor consists of the Pleckstrin Homology (PH) domain of Phospholipase C delta 1 (PLCδ1) fused to Green Fluorescent Protein (GFP). addgene.org The PH domain of PLCδ1 is known to bind specifically to PIP2. addgene.org By transfecting cells with plasmid DNA encoding PLCδ1-PH-GFP, researchers can visualize the distribution and dynamics of PIP2 within the plasma membrane using fluorescence microscopy. wayne.edu
Artificial Intelligence and Machine Learning in Drug Discovery and Target Identification
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development process to enhance efficiency, reduce costs, and improve success rates. emerj.comvasro.de These technologies are leveraged for various applications, including genetic targeting, biomarker data analysis, and accelerating the identification of promising drug candidates. emerj.comapple.com GSK has made significant investments in AI and ML, aiming to transform pharmaceutical R&D. vasro.de
Genomic Interpretation and Disease Risk Prediction Models (e.g., Phenformer)
AI and ML are applied to analyze vast quantities of genetic and genomic data to gain insights into the underlying mechanisms of diseases and predict disease risk. gsk.comgsk.ai Genomic interpretation models can help understand how genetic variations influence disease susceptibility and outcomes. gsk.ai Phenformer, a genetic language model developed by GSK AI/ML, is an example of such a tool. gsk.aiarxiv.orgarxiv.org Phenformer reads whole-genome sequences to predict disease risk and uncover molecular mechanisms by linking genetic variation to biological pathways. gsk.aiarxiv.orgarxiv.org It can analyze millions of base pairs per individual and has shown improved performance in disease risk prediction and generalization across diverse populations compared to traditional methods. arxiv.orgarxiv.org Phenformer aims to accelerate new medicine development by enhancing the understanding of disease genetics and their influence on individual risk and outcomes. gsk.ai
AI for Accelerating Drug Development
AI and ML are employed across various stages of drug development to expedite the process. This includes accelerating the identification of promising drug targets, optimizing trial designs, and even repurposing existing molecules. vasro.deapple.com By analyzing large datasets, AI can help scientists spot patterns that provide insights into biological processes and factors affecting disease. gsk.com Machine learning has been reported to help GSK predict future patient responses to potential medicines in clinical trials and potentially predict who is at risk of developing a specific disease. gsk.com Collaborations with AI companies are also a key part of accelerating drug discovery, with the goal of reducing development timelines and costs. vasro.debiospace.com AI systems can learn from experimental results to rapidly evolve compounds towards desired candidate criteria. biospace.com
Integration of Engineering and Data Analytics from External Partnerships
Pharmaceutical companies like GSK often engage in external partnerships to integrate specialized expertise and technologies, including engineering and advanced data analytics, into their research and development processes. These collaborations can bring fresh perspectives and capabilities to address complex challenges in drug discovery and manufacturing. gsk.comhealthcare-digital.comimeche.org
For example, GSK has partnered with the McLaren Group, known for its capabilities in engineering, technology, and analytics developed in Formula 1 motor racing. gsk.comhealthcare-digital.com This partnership aimed to apply McLaren's expertise to enhance performance across GSK's global businesses, including manufacturing and R&D. gsk.comhealthcare-digital.com The collaboration involved sharing capabilities in engineering, technology, analytics, and strategy modeling to improve efficiency and responsiveness. gsk.comimeche.org The integration of data analytics from such partnerships can contribute to optimizing processes and gaining insights from complex datasets generated during research and manufacturing activities. gsk.comjscdm.org GSK also works with strategic tech partners to adopt new technologies and platforms for data acquisition, management, and analysis in clinical trials, leveraging AI/ML-driven quality checking and advanced data analytics. jscdm.org
Application in Clinical Trial Design and Patient Monitoring
One area of advancement involves the use of sophisticated data analytics and modeling in the design phase. GSK has explored partnerships, such as the one with McLaren, to apply expertise from other data-intensive fields like Formula 1 racing to their clinical testing programs pharmafile.comclinicalprofessionals.co.uk. This collaboration aimed to leverage engineering, analytics, and modeling to potentially speed up trial design pharmafile.comclinicalprofessionals.co.uk.
Furthermore, technologies enabling real-time patient monitoring are becoming integral to clinical trials. The ability to collect and analyze patient data instantaneously allows for dynamic adjustments to trial protocols and potentially improves patient safety and data quality. The collaboration between GSK and McLaren specifically sought to enable real-time patient monitoring and treatment adjustment in clinical research by adapting technologies used for in-race monitoring in Formula 1 pharmafile.comclinicalprofessionals.co.uk. This involves the use of wireless technologies to continuously check performance parameters pharmafile.comclinicalprofessionals.co.uk, a concept transferable to monitoring physiological data or compound-specific biomarkers in trial participants.
Another emerging area in clinical trial design is the application of genomics and artificial intelligence (AI). GSK has been exploring the use of polygenic risk scores (PRS) to support patient selection in clinical trials, aiming to reduce the number of patients required and potentially shorten trial duration informaconnect.com. This involves using genetic information to assess a patient's susceptibility to a disease, likelihood of progression, and potential response to a drug informaconnect.com. AI and patient data are also being utilized in clinical trial design through collaborations aimed at uncovering insights from patient journeys informaconnect.comcambridgespark.com. While not specifically detailed for this compound, these approaches represent advanced methodologies that could be applied to optimize patient populations in studies involving the compound, particularly if genetic factors influence PI4KA activity or the course of the condition being studied (e.g., HCV infection).
Illustrative Data Points for Patient Monitoring in a Hypothetical this compound Trial:
| Data Point Type | Examples of Specific Metrics | Monitoring Frequency | Technology Used (Illustrative) |
| Biological Markers | Viral load (for HCV), enzyme activity, protein levels | Real-time or near real-time | Biosensors, connected lab equipment |
| Physiological Data | Heart rate, blood pressure, temperature | Continuous | Wearable sensors, remote monitoring devices |
| Patient Reported Outcomes | Symptom severity, quality of life | Daily or weekly | Mobile applications, web portals |
| Pharmacokinetic Data | Compound concentration in blood | Scheduled intervals | Automated sample analysis systems |
Note: This table presents illustrative examples of data points and technologies that could be applied in advanced patient monitoring within a clinical trial setting, reflecting the types of capabilities discussed in the context of GSK's adoption of advanced methodologies. These are not specific data points from actual this compound trials.
Real-time Data Analysis for Research Optimization
The ability to analyze research data in real-time is a critical component of modern drug development, allowing for rapid insights and informed decision-making to optimize the research process. For studies involving compounds like this compound, real-time data analysis can contribute to a more adaptive and efficient research trajectory.
Real-time data analysis in clinical research involves the continuous collection, processing, and interpretation of data generated during a study. This can include data from patient monitoring, laboratory analyses, and other sources. The goal is to identify trends, potential issues, or unexpected findings as they emerge, rather than waiting for the completion of a study phase.
Technologies and methodologies supporting real-time data analysis in research include advanced analytical platforms, machine learning algorithms, and integrated data systems. GSK's focus on leveraging data science, analytics, and AI across its research and development operations underscores the importance placed on these capabilities cambridgespark.com. The partnership with McLaren, for instance, aimed to apply analytics and modeling to squeeze performance out of various GSK operations, including clinical testing pharmafile.comclinicalprofessionals.co.uk. This suggests an interest in using data-driven approaches for continuous performance improvement in research.
In the context of a this compound study, real-time data analysis could involve monitoring the levels of the compound or its metabolites, tracking changes in biomarkers related to PI4KA activity or the disease being studied (e.g., viral load in HCV), and assessing patient responses as they occur. By analyzing this data in real-time, researchers could potentially identify early indicators of efficacy or lack thereof, detect potential safety signals promptly (though detailed safety information is excluded from this article), or identify subgroups of patients who are responding differently.
Such real-time insights can inform decisions regarding trial adjustments, such as modifying inclusion/exclusion criteria, adapting the monitoring schedule, or optimizing resource allocation. The concept is analogous to the real-time monitoring and adjustment of Formula 1 cars during a race, where continuous data streams inform strategic decisions to optimize performance catapult.comthedataschool.co.uk.
Illustrative Applications of Real-time Data Analysis in this compound Research:
| Data Source | Type of Real-time Analysis | Potential Research Optimization Outcome |
| Patient Monitoring Data | Trend analysis of physiological parameters | Early identification of patient responses or deviations |
| Biomarker Data | Monitoring changes in target engagement markers | Assessment of compound activity and potential efficacy signals |
| Laboratory Data | Real-time processing of assay results | Faster insights into biological effects |
| Trial Progress Metrics | Enrollment rates, data completeness checks | Identification of operational bottlenecks and process optimization |
Note: This table provides illustrative examples of how real-time data analysis could be applied in research, based on the general principles discussed in the context of GSK's data strategy and the potential research needs for a compound like this compound. These are not specific findings from actual this compound trials.
The integration of real-time data analysis platforms and the expertise to interpret complex datasets are crucial for maximizing the value of the data generated in studies of compounds like this compound, ultimately contributing to more efficient and informed research and development processes.
Ethical Considerations and Research Governance
Research-Use-Only Stipulations for GSK-F1
Chemical compounds designated as "For Research Use Only" (RUO) are subject to specific stipulations that differentiate them from products intended for diagnostic or clinical use. The RUO label indicates that the product should not be used in diagnostic procedures, allowing manufacturers to bypass the extensive documentation required for conformity-assessed in vitro diagnostic medical devices (CE-IVDs). johner-institute.com Using RUO products for purposes other than pure research carries legal risks for both manufacturers and operators and could potentially endanger patient health. johner-institute.com Therefore, RUO products, including compounds like this compound if designated as such, should be strictly used for research purposes. johner-institute.com
While specific "Research Use Only" stipulations directly tied to this compound were not extensively detailed in the search results, the general regulatory landscape for RUO products emphasizes their limitation to research applications to avoid regulatory burdens associated with diagnostic or clinical use. johner-institute.com Companies involved in the development and handling of such compounds are expected to adhere to these distinctions.
Animal Welfare in Preclinical Research
The use of animals in biomedical research, including preclinical studies involving compounds like this compound, is a critical aspect of drug discovery and development, necessary for understanding how potential medicines affect living systems before human trials. gsk.comgsk.comgsk.com However, this practice raises significant ethical concerns. gsk.comgsk.comgsk.com Companies like GSK have company-wide policies covering the standards of care and ethical treatment of animals in research, development, and testing. gsk.com These policies aim to ensure high standards for the care, welfare, and treatment of all animals in their charge. gsk.comgsk.com Adherence to these policies is mandatory for all GSK animal research. gsk.com
Preclinical studies, including those that might involve this compound, are expected to be conducted under the umbrella of Good Laboratory Practice (GLP). Ethical considerations in preclinical testing also include demonstrating that the animal model used is a proven reflection of the human counterpart to ensure the generated data has higher value. srce.hr This requires prior in vitro and computational studies to verify evidence and increase the probability of a successful outcome before proceeding to animal testing. srce.hr
Adherence to 3Rs Principles (Replacement, Reduction, Refinement)
A core ethical guideline governing the use of animals in scientific experimentation is the principle of the 3Rs: Replacement, Reduction, and Refinement. gsk.comnih.govimavita.com This principle is integrated into regulatory frameworks and the strategies of many organizations involved in preclinical research. imavita.com
Replacement: This principle aims to avoid the use of animals whenever possible by utilizing alternative methods. imavita.com This includes the use of in vitro research on cells or tissues, such as 2D or 3D cell cultures, organoids, or organ-on-chip systems, which are increasingly capable of reproducing human biological functions. imavita.com In silico models, including QSAR models, ADMET simulations, molecular docking, and Artificial Intelligence, also help predict compound properties without relying on animal testing. imavita.com Companies actively invest in the development and validation of replacement technologies, including complex in vitro models and in silico models. gsk.com
Reduction: This principle focuses on minimizing the number of animals used in studies while still achieving scientifically valid results. imavita.comnuvisan.com This is achieved through applying appropriate statistics in study designs to answer the scientific question using as few animals as possible. gsk.comgsk.com Peer review by scientists, biostatisticians, animal welfare specialists, and veterinarians helps ensure the best experimental design to minimize animal numbers. gsk.com
Refinement: This principle seeks to minimize any potential pain, suffering, or distress animals experience during studies. imavita.comnuvisan.com This involves engaging experts and specialists in humane care and actively pursuing initiatives to improve animal welfare based on current animal welfare science. gsk.com Procedures are continually reviewed and updated to reflect advancements in minimizing animal use and refining experimental procedures. imavita.comnuvisan.com Intercession time points are considered when establishing protocols to identify critical decision points where a study should be terminated due to severe adverse effects or lack of desired effects. srce.hr
Pharmaceutical companies support initiatives to enhance animal welfare in biomedical research, including the implementation of the 3Rs. europa.eu Regulatory bodies also emphasize the importance of the 3Rs, noting that information on adverse exaggerated pharmacology findings in shorter repeat dose toxicity studies should lead to lower high dose selection in pivotal chronic repeat dose toxicity studies across all tested species, in accordance with the 3Rs principles and relevant directives. europa.eu
Ethical Oversight of Animal Models
Ethical oversight of animal models in preclinical research is a crucial component of responsible conduct. Studies involving animals are carried out only after the required ethical and scientific reviews have been completed. gsk.com These reviews are conducted by experienced scientists, including veterinarians, biologists, statistical experts, and representatives of the public. gsk.com
Companies have rigorous assessment and approval processes for animal studies. haleon.com These processes often involve diligence reviews that include information about the external institution conducting the study, aspects of ethical review, and details of the study design. labroots.com Specific review weighting may be based on factors such as the species used, regulatory oversight in the country where the work is conducted, the level of potential pain or distress in the study design, and the history with the external institution. labroots.com Studies involving unalleviated pain or non-rodent species may be subject to peer review by a team of expert scientists. labroots.com The need for site visits to external institutions can be determined by a risk rating tool that highlights potential welfare concerns. labroots.com
Ethical review committees play a vital role in ensuring that animal experiments meet ethical requirements. nn-group.com These committees assess the scientific justification of studies involving animals, determine physical and psychological well-being, and focus on humane euthanasia and optimizing the collection of scientific information. jnj.com Adherence to ethical standards is a key aspect of operating responsibly in the pharmaceutical industry. gsk.com
| Principle | Description | Application in Preclinical Research |
| Replacement | Avoiding or substituting the use of animals with alternative methods. | Utilizing in vitro models (cell cultures, organoids), in silico models (computational simulations), and other non-animal methods. |
| Reduction | Minimizing the number of animals used in studies. | Applying appropriate statistical designs, peer review, and optimizing experimental protocols. |
| Refinement | Minimizing pain, suffering, and distress in animals when their use is unavoidable. | Implementing humane care practices, engaging welfare experts, and refining procedures and endpoints. |
Q & A
Q. What are the key pharmacological properties of GSK-F1 relevant to PI4KA inhibition studies?
this compound is a potent, orally active PI4KA inhibitor with a pIC50 of 8.0 for PI4KA, demonstrating selectivity over other PI kinases (e.g., PI4KB, PI3K isoforms with pIC50 5.9–6.4) . To validate its specificity, researchers should employ kinase profiling panels in cellular assays and compare inhibition curves across isoforms.
Q. How should in vitro experiments be designed to evaluate this compound's impact on PI4P levels in cancer cells?
Use prostate cancer cell lines (e.g., C42B, PC3) treated with this compound (e.g., 2 μM) alongside controls. Include co-treatments with pathway modulators (e.g., AMD-3100, a CXCR4 antagonist) to assess interaction effects. Measure PI4P via immunofluorescence or lipidomics, ensuring triplicate replicates for statistical rigor, as demonstrated in cellular studies .
Q. What experimental controls are critical when assessing this compound's efficacy in HCV infection models?
Include vehicle controls (e.g., DMSO), positive controls (e.g., known PI4KA inhibitors), and negative controls (e.g., non-targeting compounds). Validate PI4KA knockdown via siRNA to confirm on-target effects. Monitor cytotoxicity using assays like MTT to distinguish inhibition from cell death .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's off-target effects across kinase families?
Employ orthogonal validation methods:
Q. What statistical approaches are recommended for analyzing dose-response variability in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical packages, ensuring alignment with reproducibility guidelines in .
Q. How can this compound's role in Wnt/β-catenin signaling be investigated despite its primary PI4KA inhibition?
Design co-culture experiments with Wnt pathway activators (e.g., CHIR99021) and monitor β-catenin localization via immunoblotting. Use FRET-based biosensors to detect real-time GSK3β activity, contextualizing findings with prior Wnt-GSK interaction studies .
Q. What methodologies optimize this compound's bioavailability in in vivo models for chronic HCV studies?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Formulation tweaks : Use lipid-based nanoparticles to enhance solubility.
- Dose escalation : Test sub-therapeutic to supra-therapeutic ranges, referencing oral activity data from .
Data Integrity & Reporting
Q. How should conflicting PI4P quantification results be addressed in this compound studies?
Standardize lipid extraction protocols (e.g., Bligh-Dyer method) and cross-validate with mass spectrometry. Report raw data, normalization methods (e.g., per-cell vs. total protein), and instrument calibration steps, as emphasized in .
Q. What criteria determine the inclusion of this compound data in primary vs. supplementary manuscript sections?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include ≤5 key compounds in the main text with full characterization.
- Place extended datasets (e.g., dose-response curves for all isoforms) in supplementary files, hyperlinked in the text .
Q. How can researchers ensure ethical reporting of this compound's preclinical toxicity data?
Adhere to ARRIVE guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
